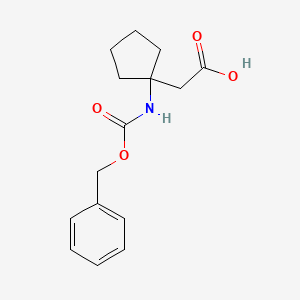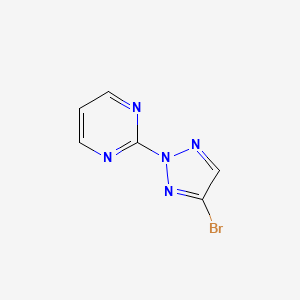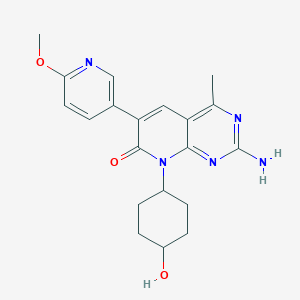![molecular formula C9H13BF3KO2 B13504605 Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is a chemical compound with the molecular formula C9H13BF3KO2 and a molecular weight of 260.1 g/mol . This compound is known for its unique bicyclic structure, which includes a borate group and a trifluoromethyl group. It is typically found as a white to light yellow powder or crystal and is sensitive to moisture and heat .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction involves the use of organocatalysis to enable the formation of the bicyclic structure from simple starting materials under mild and operationally simple conditions . The reaction typically employs a chiral tertiary amine as the catalyst, which facilitates the enantioselective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound must be stored under inert gas and at low temperatures to prevent degradation .
化学反応の分析
Types of Reactions
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The borate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organocatalysts, chiral amines, and various solvents that are compatible with the compound’s sensitivity to moisture and heat .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various borate derivatives, while oxidation and reduction reactions could produce different oxidation states of the compound.
科学的研究の応用
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate exerts its effects involves its interaction with molecular targets through its borate and trifluoromethyl groups.
類似化合物との比較
Similar Compounds
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)borate: Similar in structure but with a different bicyclic framework.
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.2]oct-1-yl)borate: Another similar compound with a different bicyclic structure.
Uniqueness
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is unique due to its specific bicyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions .
特性
分子式 |
C9H13BF3KO2 |
|---|---|
分子量 |
260.10 g/mol |
IUPAC名 |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1 |
InChIキー |
UTRKKMLAWUXBKT-UHFFFAOYSA-N |
正規SMILES |
[B-](C12CCC(C1)(CC2)C(=O)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


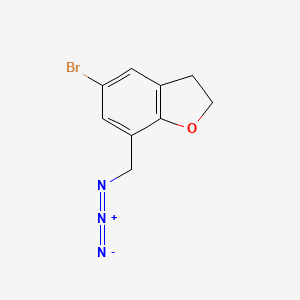

![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
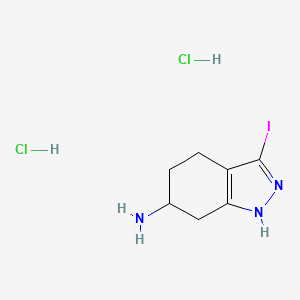
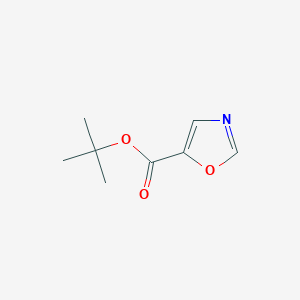
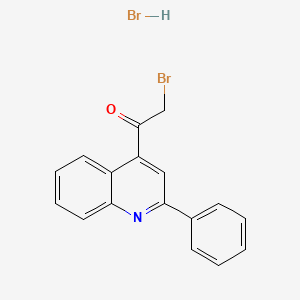
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
